

synthesis of (2-(cyclopentyloxy)phenyl)boronic acid experimental procedure

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Compound of Interest

Compound Name: (2-(Cyclopentyloxy)phenyl)boronic acid

Cat. No.: B597432

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An in-depth technical guide on the synthesis of **(2-(cyclopentyloxy)phenyl)boronic acid** is detailed below, intended for an audience of researchers, scientists, and drug development professionals. This guide outlines a robust two-step synthetic pathway, commencing with the preparation of a key intermediate followed by its conversion to the target boronic acid.

Synthetic Pathway Overview

The synthesis of **(2-(cyclopentyloxy)phenyl)boronic acid** is efficiently achieved through a two-step process. The initial step involves the synthesis of 1-bromo-2-(cyclopentyloxy)benzene via a Williamson ether synthesis. This is followed by the conversion of the aryl bromide to the corresponding boronic acid using a Grignard reaction followed by borylation.

Experimental Protocols

Step 1: Synthesis of 1-bromo-2-(cyclopentyloxy)benzene

This procedure follows a standard Williamson ether synthesis protocol, where the phenoxide of 2-bromophenol acts as a nucleophile, displacing a halide from cyclopentyl bromide.

Methodology:

- To a stirred solution of 2-bromophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K_2CO_3 , 1.5 eq) or sodium hydride (NaH , 1.2 eq).

- Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the phenoxide.
- Add cyclopentyl bromide (1.2 eq) to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-(cyclopentyloxy)benzene.

Step 2: Synthesis of (2-(cyclopentyloxy)phenyl)boronic acid

This step involves the formation of an aryl Grignard reagent from 1-bromo-2-(cyclopentyloxy)benzene, which then reacts with a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.

Methodology:

- Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).
- Add a solution of 1-bromo-2-(cyclopentyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the activated magnesium turnings. The initiation of the Grignard reaction is typically indicated by a gentle reflux.
- After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

- Cool the reaction mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath.
- Slowly add a solution of a trialkyl borate, such as triisopropyl borate ($B(O-iPr)_3$, 1.5 eq), in anhydrous THF to the Grignard reagent, maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of an aqueous acidic solution (e.g., 1 M HCl) at 0 °C.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **(2-(cyclopentyloxy)phenyl)boronic acid**.

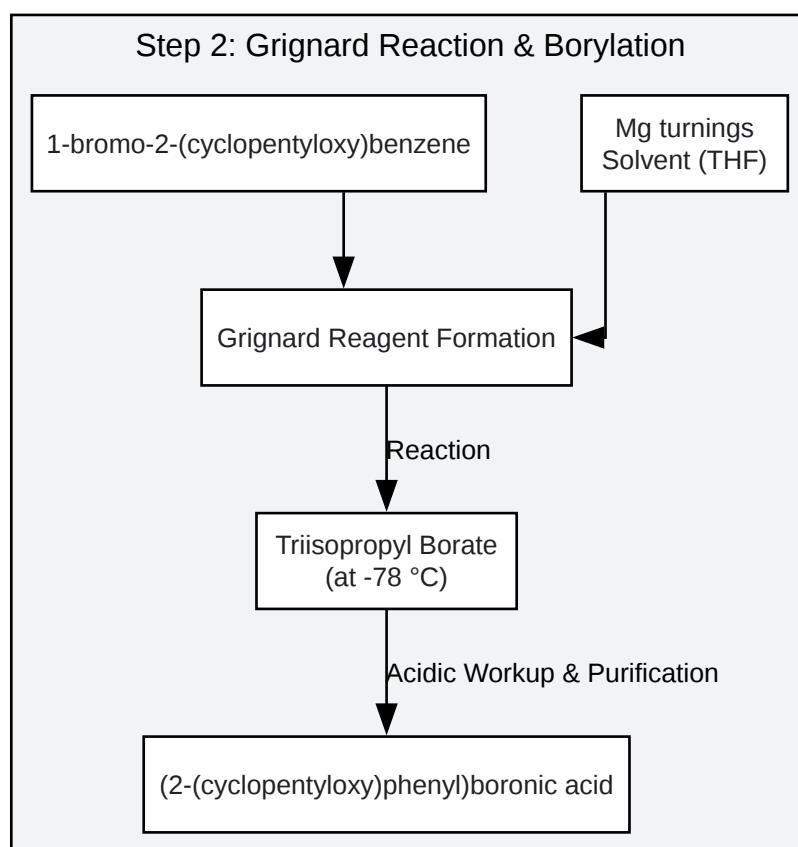
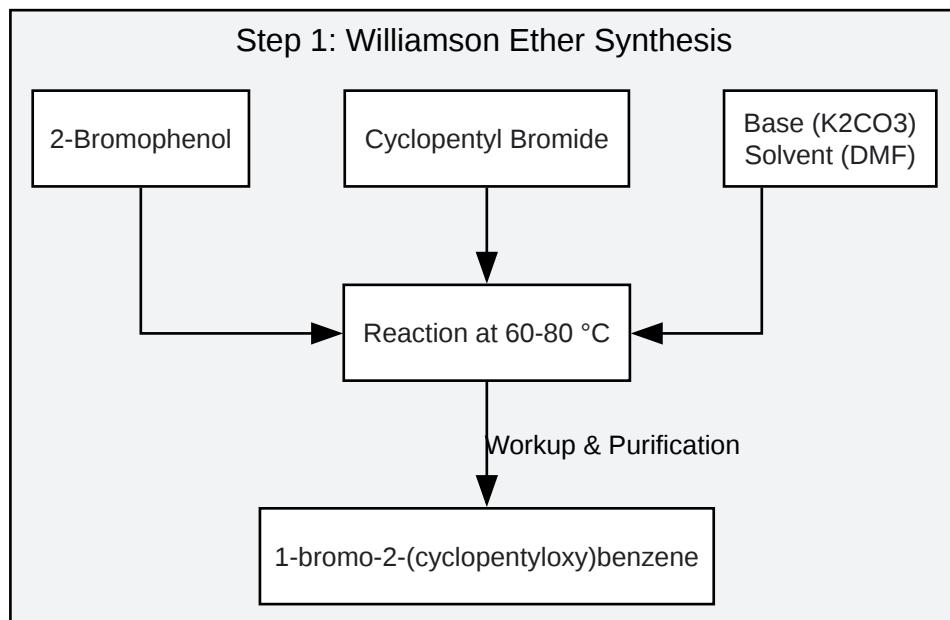
Data Presentation

The following table summarizes the quantitative data for the synthesis of **(2-(cyclopentyloxy)phenyl)boronic acid**.

Step	Reactant	Molar Equiv.	Reagent/ Solvent	Reaction Temp. (°C)	Reaction Time (h)	Typical Yield (%)
1	2-Bromophenol	1.0	K ₂ CO ₃ (1.5 eq), Cyclopentyl bromide (1.2 eq), DMF	60-80	4-6	80-90
2	1-bromo-2-(cyclopentyl oxy)benzene	1.0	Mg (1.2 eq), B(O-iPr) ₃ (1.5 eq), THF	-78 to RT	12-16	60-75

Mandatory Visualization

Synthesis of (2-(cyclopentyloxy)phenyl)boronic acid

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Caption: Workflow for the synthesis of **(2-(cyclopentyloxy)phenyl)boronic acid**.

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